1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound featuring a bicyclic structure with an azabicyclo octane core and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-((1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached to the core.
1-((1R,7S)-4-methylenebicyclo[5.1.0]oct-2-ene: Another bicyclic compound with different substituents and reactivity.
Uniqueness
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is unique due to its combination of an azabicyclo octane core and a trifluoromethyl phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c18-17(19,20)13-7-4-12(5-8-13)6-11-16(22)21-14-2-1-3-15(21)10-9-14/h1-2,4-5,7-8,14-15H,3,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRAHFYDHBOXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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